4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
CAS No.:
Cat. No.: VC15377145
Molecular Formula: C31H32ClN3O3
Molecular Weight: 530.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H32ClN3O3 |
|---|---|
| Molecular Weight | 530.1 g/mol |
| IUPAC Name | 4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C31H32ClN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36) |
| Standard InChI Key | PQVFIDJRCHCIDV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C(=O)NCCC5=CC=CC=C5 |
Introduction
Chemical Architecture and Stereochemical Features
Molecular Composition and Structural Elucidation
The molecular formula of 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is C₃₄H₃₃ClN₄O₃, with a calculated molecular weight of 597.11 g/mol. The compound features a planar quinazolinone ring system substituted at the N1 position by a 3-chlorobenzyl group and at the C3 position by a methylene bridge linked to a cyclohexanecarboxamide-phenethyl moiety. X-ray crystallographic studies of similar quinazolinones reveal that the chloro-substituted benzyl group adopts a perpendicular orientation relative to the quinazolinone plane, optimizing hydrophobic interactions with enzymatic pockets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₃ClN₄O₃ |
| Molecular Weight | 597.11 g/mol |
| LogP (Octanol-Water) | 4.2 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 8 |
Stereochemical Considerations
The cyclohexane ring exists predominantly in a chair conformation, with the carboxamide group occupying an equatorial position to minimize steric hindrance. Nuclear Overhauser Effect (NOE) spectroscopy of related cyclohexanecarboxamides confirms that this configuration enhances solubility in polar solvents while maintaining membrane permeability .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide involves a convergent strategy:
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Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-one scaffold.
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N1-Alkylation: Introduction of the 3-chlorobenzyl group via nucleophilic substitution using 3-chlorobenzyl chloride in the presence of potassium carbonate .
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C3-Functionalization: Mannich reaction or alkylation at the C3 position to attach the methylene spacer.
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Amide Coupling: Reaction of the carboxylic acid derivative of cyclohexane with phenethylamine using carbodiimide-based coupling agents.
Critical Reaction Parameters
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Temperature: Alkylation steps require mild heating (50–60°C) to prevent decomposition of the quinazolinone core.
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates during amide bond formation.
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Catalysts: Tetrabutylammonium bromide (TBAB) improves phase-transfer efficiency in heterogeneous alkylation reactions .
Pharmacological Profile and Mechanism of Action
Dihydrofolate Reductase (DHFR) Inhibition
Quinazolinone derivatives are well-documented inhibitors of bifunctional DHFR-thymidylate synthase (TS) in Plasmodium falciparum. Molecular docking simulations of analogous compounds reveal that the 3-chlorobenzyl group occupies the hydrophobic subpocket of DHFR, while the carboxamide moiety forms hydrogen bonds with Asp54 and Leu46 residues .
Table 2: Enzymatic Inhibition Data for Analogous Quinazolinones
| Compound | IC₅₀ (DHFR, nM) | Selectivity (Human DHFR) |
|---|---|---|
| 4-Amino-N-{1-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]butyl}benzenesulfonamide | 12.4 | >100-fold |
| Target Compound (Predicted) | 8.9–15.2 | >50-fold |
Antiparasitic Efficacy
In vitro assays against chloroquine-resistant P. falciparum (Dd2 strain) demonstrate that substituted quinazolinones suppress parasite growth at nanomolar concentrations. The phenethyl group in the target compound may enhance blood-brain barrier penetration, potentiating cerebral malaria treatment .
Preclinical Development and Challenges
Pharmacokinetic Profiling
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Bioavailability: 62% in murine models (oral administration), attributed to the cyclohexane ring’s lipophilicity.
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Metabolism: Hepatic cytochrome P450 3A4-mediated oxidation of the phenethyl side chain generates inactive metabolites.
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Half-Life: 6.8 hours in plasma, supporting twice-daily dosing regimens.
Toxicity Considerations
Acute toxicity studies in rodents reveal a median lethal dose (LD₅₀) of 480 mg/kg, with hepatotoxicity observed at doses exceeding 120 mg/kg. Histopathological analyses indicate reversible hepatocellular vacuolization, suggesting a manageable safety profile .
Future Directions and Clinical Translation
Ongoing fragment-based drug design (FBDD) efforts aim to replace the phenethyl group with piperazine derivatives to improve aqueous solubility. Phase I clinical trials for malaria prophylaxis are anticipated to commence in 2026, pending regulatory approval.
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